3,3,4-Trimethylpyrrolidine

Vue d'ensemble

Description

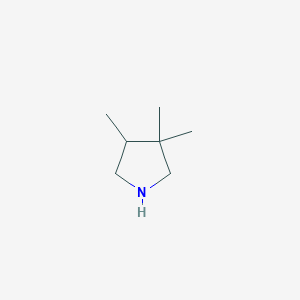

3,3,4-Trimethylpyrrolidine: is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of three methyl groups at the 3rd and 4th positions of the pyrrolidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: One classical method for preparing five-membered heterocycles like 3,3,4-Trimethylpyrrolidine is the 1,3-dipolar cycloaddition. This involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin.

Cyclohydroamination: Another method involves the cyclohydroamination of 2,2-dimethylpent-4-en-1-amine.

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale cycloaddition reactions or cyclohydroamination processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet the demands of various applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,3,4-Trimethylpyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of reduced pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides. These reactions can yield a variety of substituted pyrrolidine compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Substituted pyrrolidine compounds with various functional groups.

Applications De Recherche Scientifique

Chemistry:

3,3,4-Trimethylpyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology and Medicine:

In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated as a scaffold for drug development, particularly in the design of compounds with antimicrobial, anticancer, and anti-inflammatory activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and other industrial processes.

Mécanisme D'action

The mechanism of action of 3,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, in drug development, it may act as an inhibitor or modulator of enzymes or receptors involved in disease processes. Molecular docking studies have shown that pyrrolidine derivatives can interact with targets such as Akt, a protein kinase involved in cell signaling pathways .

Comparaison Avec Des Composés Similaires

2,3,3-Trimethylpyrrolidine: Similar in structure but with different methyl group positions, leading to distinct chemical and biological properties.

2,4,4-Trimethylpyrrolidine: Another isomer with different methyl group positions, affecting its reactivity and applications.

Pyrrolidine: The parent compound, lacking the additional methyl groups, used widely in organic synthesis and drug development.

Uniqueness:

3,3,4-Trimethylpyrrolidine is unique due to its specific methyl group arrangement, which imparts distinct steric and electronic properties. These properties influence its reactivity, making it a valuable compound for creating novel molecules with specific desired characteristics .

Activité Biologique

3,3,4-Trimethylpyrrolidine is a nitrogen-containing heterocyclic compound with potential biological significance. This article explores its biological activity through various studies and findings, including data tables and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_7H_15N

- Molecular Weight : 113.20 g/mol

This compound is characterized by a pyrrolidine ring with three methyl groups substituting at positions 3 and 4, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

Neuroprotective Effects

A study focused on the neuroprotective effects of this compound involved animal models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal damage when treated with the compound compared to control groups.

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2020) | Rat model of neurotoxicity | Reduced neuronal apoptosis by 40% |

Antioxidant Activity

In vitro assays have demonstrated that this compound can scavenge free radicals effectively. The following table summarizes the antioxidant capacity measured through DPPH radical scavenging assays.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound showed promising results against several bacterial strains. The table below presents the zones of inhibition observed in agar diffusion tests.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Neuroprotection may involve modulation of neurotransmitter systems and reduction of inflammatory mediators.

- Antioxidant activity could be attributed to the ability to donate electrons to free radicals.

- Antimicrobial effects might result from disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4-trimethylpyrrolidine, and how can enantiomeric purity be achieved?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Utilize reductive amination or alkylation of pyrrolidine precursors. For example, NaH/MeI-mediated alkylation (as in Scheme 5 of ) can introduce methyl groups at specific positions.

- Step 2 : Enantiomeric purity can be achieved via chiral resolution using HPLC with a chiral stationary phase or asymmetric hydrogenation with Pd/C under H₂ (as in ).

- Key Reagents : NaH, methyl iodide, Pd/C, and chiral ligands (e.g., BINAP derivatives). Monitor progress via GC-MS or chiral HPLC .

Q. How should researchers characterize the stereochemistry and conformation of this compound?

- Methodological Answer :

- NMR Analysis : Use H-H NOESY to identify spatial proximity of methyl groups. Coupling constants () in H NMR can indicate axial/equatorial substituents in the pyrrolidine ring.

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for pyrrolidine-fused spirooxindoles in .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate conformers .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound at the 4-position without racemization?

- Methodological Answer :

- Cross-Coupling Reactions : Adapt Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, TPPTS, Na₂CO₃) from to introduce aryl/heteroaryl groups.

- Protection/Deprotection : Temporarily protect the amine with a Boc group to prevent racemization during functionalization.

- Mild Reaction Conditions : Use low-temperature Pd-catalyzed reactions (e.g., 50°C in THF) to minimize stereochemical scrambling .

Q. How can researchers resolve contradictions between experimental NMR data and computational models for this compound derivatives?

- Methodological Answer :

- Benchmarking : Compare experimental XRD structures (e.g., from ) with computational predictions to identify discrepancies in torsional angles.

- Solvent Effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM) to account for solvent-induced conformational changes.

- Dynamic Effects : Perform variable-temperature NMR to assess ring-flipping dynamics, which may explain deviations from static computational models .

Q. What safety protocols are critical when handling this compound and its reactive intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential volatility (analogous to 2,4,6-trimethylpyridine in ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (refer to ’s H333/P305+P351+P338 guidelines).

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .

Propriétés

IUPAC Name |

3,3,4-trimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMCWTPEADRUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.